
Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate typically involves the esterification of 3-(benzyloxy)-5-(trifluoromethyl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product is 3-(benzyloxy)-5-(trifluoromethyl)benzoic acid.
Reduction: The major product is 3-(benzyloxy)-5-(trifluoromethyl)benzyl alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased hydrophobicity or stability.
Mecanismo De Acción
The mechanism of action of Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets due to its electron-withdrawing properties. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(benzyloxy)benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 3-(trifluoromethyl)benzoate: Lacks the benzyloxy group, leading to different applications and biological activity.
3-(Benzyloxy)-5-(trifluoromethyl)benzoic acid: The carboxylic acid derivative of the compound, with different solubility and reactivity.
Uniqueness
Methyl 3-(benzyloxy)-5-(trifluoromethyl)benzoate is unique due to the presence of both the benzyloxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications.
Propiedades
Fórmula molecular |
C16H13F3O3 |
|---|---|
Peso molecular |
310.27 g/mol |
Nombre IUPAC |
methyl 3-phenylmethoxy-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H13F3O3/c1-21-15(20)12-7-13(16(17,18)19)9-14(8-12)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
SWGSYEHZKVCKIY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


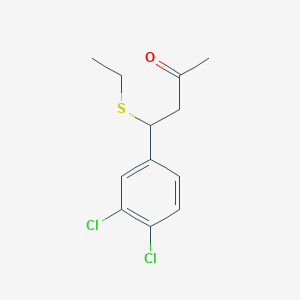
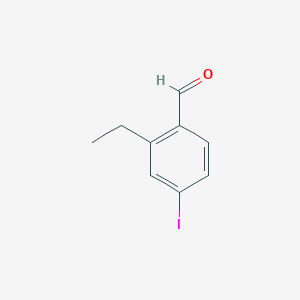
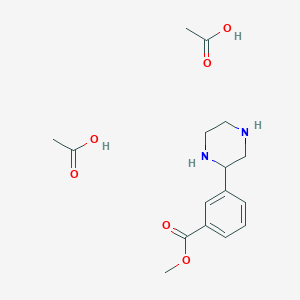

![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)
![3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)
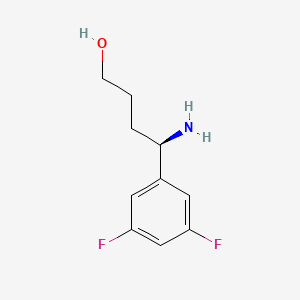

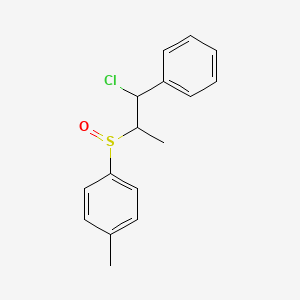
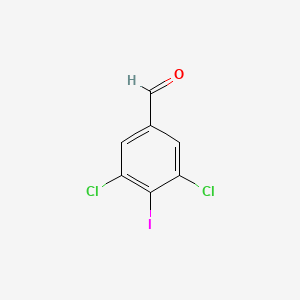
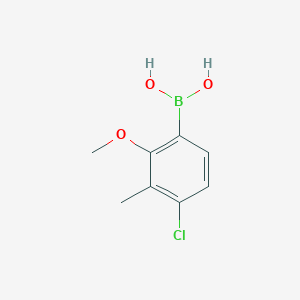
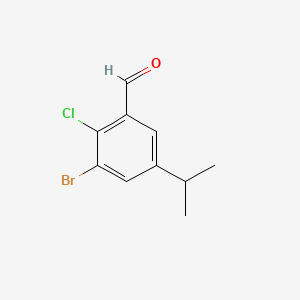
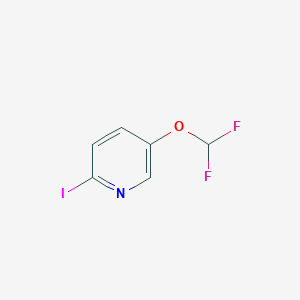
![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)
